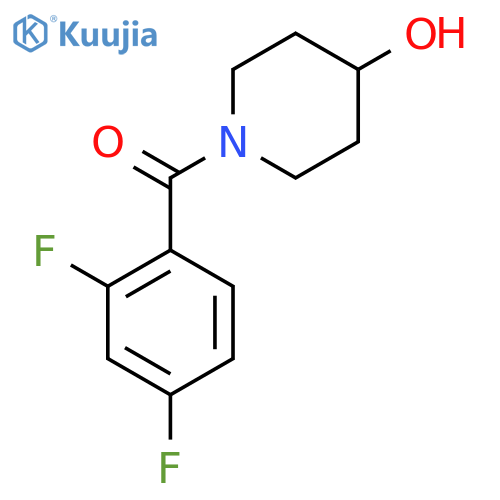

Cas no 1156763-89-1 (1-(2,4-Difluorobenzoyl)piperidin-4-ol)

1156763-89-1 structure

商品名:1-(2,4-Difluorobenzoyl)piperidin-4-ol

CAS番号:1156763-89-1

MF:C12H13F2NO2

メガワット:241.23393034935

CID:5073484

1-(2,4-Difluorobenzoyl)piperidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 1-(2,4-difluorobenzoyl)piperidin-4-ol

- (2,4-difluorophenyl)-(4-hydroxypiperidin-1-yl)methanone

- 1-(2,4-Difluorobenzoyl)piperidin-4-ol

-

- インチ: 1S/C12H13F2NO2/c13-8-1-2-10(11(14)7-8)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2

- InChIKey: ZBCDPVWUXQIZEO-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1C(N1CCC(CC1)O)=O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 280

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 40.5

1-(2,4-Difluorobenzoyl)piperidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D122376-1g |

1-(2,4-difluorobenzoyl)piperidin-4-ol |

1156763-89-1 | 1g |

$ 680.00 | 2022-06-06 | ||

| Life Chemicals | F1908-0276-0.25g |

1-(2,4-difluorobenzoyl)piperidin-4-ol |

1156763-89-1 | 95%+ | 0.25g |

$694.0 | 2023-09-07 | |

| TRC | D122376-500mg |

1-(2,4-difluorobenzoyl)piperidin-4-ol |

1156763-89-1 | 500mg |

$ 435.00 | 2022-06-06 | ||

| TRC | D122376-100mg |

1-(2,4-difluorobenzoyl)piperidin-4-ol |

1156763-89-1 | 100mg |

$ 115.00 | 2022-06-06 | ||

| Life Chemicals | F1908-0276-5g |

1-(2,4-difluorobenzoyl)piperidin-4-ol |

1156763-89-1 | 95%+ | 5g |

$2525.0 | 2023-09-07 | |

| Life Chemicals | F1908-0276-2.5g |

1-(2,4-difluorobenzoyl)piperidin-4-ol |

1156763-89-1 | 95%+ | 2.5g |

$1679.0 | 2023-09-07 | |

| Life Chemicals | F1908-0276-0.5g |

1-(2,4-difluorobenzoyl)piperidin-4-ol |

1156763-89-1 | 95%+ | 0.5g |

$731.0 | 2023-09-07 | |

| Life Chemicals | F1908-0276-10g |

1-(2,4-difluorobenzoyl)piperidin-4-ol |

1156763-89-1 | 95%+ | 10g |

$3532.0 | 2023-09-07 | |

| Life Chemicals | F1908-0276-1g |

1-(2,4-difluorobenzoyl)piperidin-4-ol |

1156763-89-1 | 95%+ | 1g |

$770.0 | 2023-09-07 |

1-(2,4-Difluorobenzoyl)piperidin-4-ol 関連文献

-

Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100

1156763-89-1 (1-(2,4-Difluorobenzoyl)piperidin-4-ol) 関連製品

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量